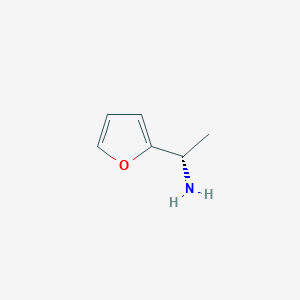

(1S)-1-(furan-2-yl)ethan-1-amine

Description

It serves as a versatile building block in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals. Key characteristics include:

- Synthesis: Produced via enzymatic catalysis using ATA-260, yielding 70% isolated product with 98.9% enantiomeric excess (ee) .

- Physical Properties: A yellow oil with confirmed structure by NMR .

- Chromatographic Data: HPLC analysis (Chiralcel® OD-H column, isopropanol:hexane = 10:90) shows a retention time of 9.777 min for the major enantiomer .

Propriétés

IUPAC Name |

(1S)-1-(furan-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXGCMLOKDKUAX-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(furan-2-yl)ethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available furan and a suitable chiral amine precursor.

Reaction Conditions: The furan ring is functionalized through electrophilic substitution reactions to introduce the ethanamine group.

Chiral Resolution: The (1S) configuration is achieved through chiral resolution techniques or asymmetric synthesis using chiral catalysts.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and reaction conditions are fine-tuned to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

(1S)-1-(furan-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens, acids, or bases facilitate substitution reactions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxaldehyde, while reduction could produce tetrahydrofuran derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (1S)-1-(furan-2-yl)ethan-1-amine against both Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

This data indicates that this compound could be further explored for its potential in treating bacterial infections.

Synthesis of Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. For instance, it has been used in the synthesis of HIV integrase inhibitors and other bioactive molecules through multicomponent reactions.

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

- Friedel-Crafts Alkylation : Utilizing furan and appropriate alkyl halides under acidic conditions.

| Reagent | Reaction Conditions | Yield (%) |

|---|---|---|

| Furan + Ethylamine | Reflux in dichloromethane | 75 |

| Furan + Bromoethane | Catalyzed by AlCl3 at room temperature | 68 |

These synthetic routes are crucial for producing the compound in laboratory settings for further research.

Polymer Chemistry

This compound has been explored as a building block for synthesizing novel polymers with enhanced properties. Its furan moiety allows for participation in Diels-Alder reactions, leading to materials with unique thermal and mechanical properties.

Coatings and Adhesives

The compound's reactivity makes it suitable for formulating coatings and adhesives that require specific bonding characteristics and resistance to environmental factors.

Case Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against various bacterial strains. The results indicated a promising profile for its use in developing new antimicrobial formulations.

"The findings suggest that this compound could be a valuable candidate for further exploration in antibiotic development" .

Case Study on Polymer Development

Research focused on using this compound in creating biodegradable polymers demonstrated its potential to enhance material properties while maintaining environmental sustainability.

"Incorporating this compound into polymer matrices resulted in improved mechanical strength and degradation rates" .

Mécanisme D'action

The mechanism of action of (1S)-1-(furan-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific application being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations in Aromatic Systems

a. Pyridine Derivatives

- Example : (S)-1-(Pyridin-2-yl)ethan-1-amine

- Synthesis : Prepared via transition metal-catalyzed dynamic asymmetric reductive amination (DARA) with ammonium salts and H₂, a method less efficient for primary amines compared to secondary analogs .

- Application : Used as chiral ligands or intermediates in bioactive compounds .

- Contrast : Pyridine’s nitrogen atom enhances polarity and coordination ability compared to furan’s oxygen, affecting catalytic applications .

b. Halogenated Phenyl Derivatives

- Example: (1S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine (CAS 1228561-69-0) Molecular Formula: C₈H₉ClFN; Molecular Weight: 173.62 .

c. Benzofuran Derivatives

- Example: (1S)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine Molecular Weight: 216.67; Purity: 95% . Structural Note: The saturated benzofuran ring reduces aromaticity, altering reactivity and solubility compared to furan .

Chain Length and Branching

Functional Group Additions

- Example: (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine Molecular Weight: 393.3 (MS data) .

Comparative Data Table

Key Findings

Synthetic Efficiency : Enzymatic methods (e.g., ATA-260) for the furan derivative achieve high ee (98.9%) , whereas transition metal catalysis is preferred for pyridine analogs .

Substituent Effects : Halogens and heteroatoms (N, O) modulate electronic properties and bioavailability, making halogenated phenyl derivatives promising for CNS-targeting drugs .

Structural Flexibility : Chain elongation (e.g., propyl vs. ethyl) and ring saturation (e.g., dihydrobenzofuran) offer tunability for specific applications .

Activité Biologique

(1S)-1-(furan-2-yl)ethan-1-amine, also known as furan-2-yl ethanamine, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

The synthesis of this compound typically involves the functionalization of furan through electrophilic substitution reactions. The process may include:

- Starting Materials : Furan and a suitable chiral amine precursor.

- Reaction Conditions : Electrophilic substitution to introduce the ethanamine group, followed by chiral resolution techniques to achieve the (1S) configuration.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The precise mechanisms depend on the biological context in which the compound is studied.

Pharmacological Potential

Research indicates that this compound may possess various pharmacological properties:

- Antiviral Activity : Similar compounds have shown efficacy against viruses like H5N1 influenza. For instance, furan-carboxamide derivatives demonstrated significant antiviral activity with an EC50 value of 1.25 μM against H5N1 .

| Compound | Activity | EC50 Value |

|---|---|---|

| 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide | H5N1 inhibitor | 1.25 μM |

- Antimicrobial Properties : Studies have highlighted the antibacterial and antifungal activities of furan derivatives. For example, certain furan-based compounds exhibited MIC values as low as 0.0039 mg/mL against Gram-positive bacteria like Staphylococcus aureus .

Case Studies

Several studies have explored the biological activity of this compound and related compounds:

- Antiviral Efficacy : A study on furan-carboxamide derivatives indicated that modifications to the furan ring significantly influenced antiviral activity against influenza viruses. The structure–activity relationship (SAR) analysis revealed that specific substitutions enhanced binding affinity to viral proteins .

- Antimicrobial Activity : Research on new furan derivatives showed promising results against various bacterial strains. For instance, one study reported significant antifungal action against Candida parapsilosis comparable to standard antifungal agents like ketoconazole .

- Cytotoxicity Studies : Investigations into benzofuran analogs indicated that specific structural modifications could enhance cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (1R)-1-(furan-2-yl)ethan-1-amine | Enantiomer of (1S) | Different pharmacological profile |

| 2-(furan-2-yl)ethanamine | Lacks chiral center | Reduced activity |

| Furan-2-carboxaldehyde | Aldehyde instead of amine | Varies in reactivity |

The stereochemistry of this compound plays a crucial role in its reactivity and interactions with biomolecules, making it valuable for asymmetric synthesis and chiral resolution studies.

Q & A

Q. What synthetic strategies are employed to prepare (1S)-1-(furan-2-yl)ethan-1-amine derivatives?

The synthesis typically involves a three-step protocol:

Thiosemicarbazone Formation : Reacting aromatic aldehydes with thiosemicarbazide in warm ethanol/water.

Oxidative Cyclization : Treating thiosemicarbazone with FeCl₃ in a citric acid medium to form 5-substituted phenyl-1,3,4-thiadiazole-2-amine.

Nucleophilic Addition and Dehydration : Reacting the thiadiazole-2-amine with furfural in concentrated H₂SO₄ and DMF to yield the final imine derivatives (Fa-Fe) .

Key reagents include FeCl₃ (for cyclization) and H₂SO₄ (for dehydration).

Q. How is the structural integrity of synthesized derivatives confirmed?

Characterization involves:

- IR Spectroscopy : Azomethine (C=N) linkage at ~1618 cm⁻¹, C-S-C (721 cm⁻¹), and C-O (1350 cm⁻¹) .

- ¹H NMR : Deshielded singlet at 8.55 ppm (N=CH), aryl protons (7.0–7.90 ppm), and methoxy groups (3.55 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 300 for Fe) and fragmentation patterns confirm molecular formulas .

Q. What safety protocols are critical for handling this compound derivatives?

- GHS Hazards : Skin/eye irritation (H315/H319), acute toxicity (H302), and respiratory irritation (H335) .

- PPE : Gloves, face shields, and fume hoods to avoid inhalation or dermal contact.

- Emergency Measures : Flush eyes with water for 15 minutes; wash skin with soap and water .

Advanced Research Questions

Q. How do computational methods like PASS predict anti-tubercular activity, and what limitations exist?

- PASS (Prediction of Activity Spectra for Substances) :

- Case Study : Fe (Pa = 0.68) showed the highest in vitro activity (MIC = 1.6 µg/mL), while Fb (Pa = 0.691) had lower predicted activity but a competitive MIC (3.3 µg/mL) .

- Limitations : PASS may overlook assay-specific factors (e.g., solubility, metabolic stability), necessitating experimental validation.

Q. What molecular docking approaches elucidate interactions with enoyl-ACP reductase (InhA)?

Q. How can discrepancies between predicted (PASS) and experimental (MIC) activity be resolved?

- Hypotheses :

- False Negatives : Low Pa scores may arise from novel scaffolds not in the PASS training set.

- Assay Variability : MIC values depend on bacterial strain, inoculum size, and compound stability.

- Resolution Strategies :

Methodological Recommendations

- Synthetic Optimization : Explore alternative solvents (e.g., ionic liquids) to improve cyclization yields .

- Advanced Characterization : Use chiral HPLC to confirm stereochemical purity of the (1S) configuration.

- Validation Workflow : Combine PASS, molecular dynamics simulations, and in vitro assays for robust activity prediction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.